N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a complex organic compound that features a combination of furan and phenoxyacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and phenoxyacetamide intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include dimethylamine, furan derivatives, and phenoxyacetyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide derivatives: Compounds with similar structural features but different substituents.
Furan derivatives: Compounds containing the furan ring with various functional groups.
Uniqueness
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of furan and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H28N2O3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H28N2O3/c1-14(2)16-9-8-15(3)11-19(16)25-13-20(23)21-12-17(22(4)5)18-7-6-10-24-18/h6-11,14,17H,12-13H2,1-5H3,(H,21,23) |
InChI Key |
YRHNZQLXUWUASL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCC(C2=CC=CO2)N(C)C |
Origin of Product |
United States |
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